2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride
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Overview
Description
. This compound is characterized by its unique spirocyclic structure, which includes a furo[2,3-C]pyridine moiety fused to a piperidine ring. The dihydrochloride form indicates the presence of two hydrochloride salts, which can influence the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Spiro[furo[2,3-C]pyridine-3,4’-piperidine] dihydrochloride typically involves multi-step organic reactions. One common method includes the use of an Rh-catalyzed tandem reaction to construct the furo[2,3-C]pyridine core . This reaction is performed under specific conditions that ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-Spiro[furo[2,3-C]pyridine-3,4’-piperidine] dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will depend on the desired transformation.
Major Products
The major products formed from these reactions will vary based on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2H-Spiro[furo[2,3-C]pyridine-3,4’-piperidine] dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Spiro[furo[2,3-C]pyridine-3,4’-piperidine] dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-Spiro[furo[2,3-b]pyridine-3,4’-piperidine] dihydrochloride: A closely related compound with a similar spirocyclic structure.
Furo[3,2-c]pyridine-based compounds: These compounds share the furo[2,3-C]pyridine core but differ in their additional functional groups and overall structure.
Uniqueness
2H-Spiro[furo[2,3-C]pyridine-3,4’-piperidine] dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
spiro[2H-furo[2,3-c]pyridine-3,4'-piperidine];dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-4-13-7-10-9(1)11(8-14-10)2-5-12-6-3-11;;/h1,4,7,12H,2-3,5-6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPHSFZXHHADCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=CN=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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